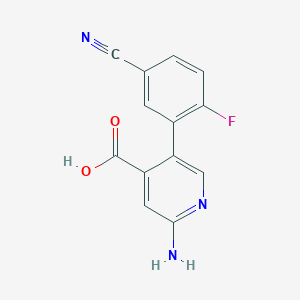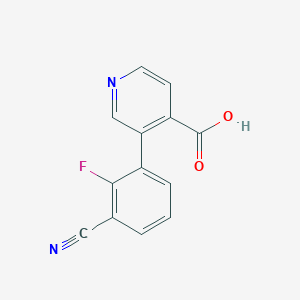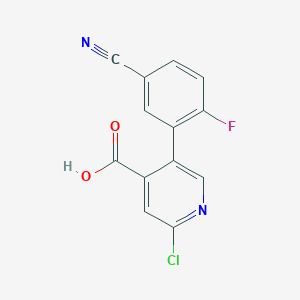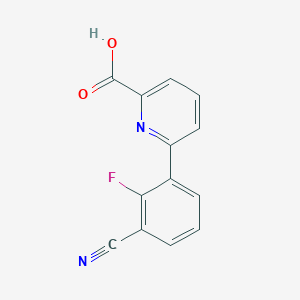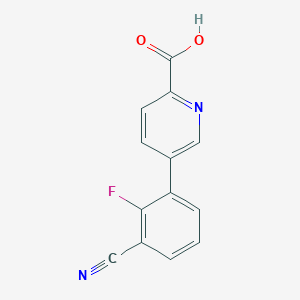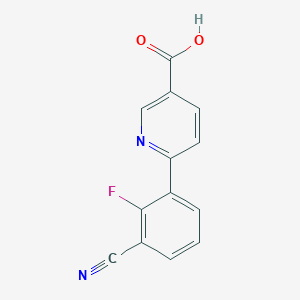
5-(3-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a cyano group and a fluorine atom on the phenyl ring, along with a hydroxyl group on the nicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 3-cyano-2-fluorobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Coupling Reaction: The amine is then coupled with 2-hydroxynicotinic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group on the nicotinic acid moiety can undergo oxidation to form the corresponding ketone.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 5-(3-Cyano-2-fluorophenyl)-2-ketonicotinic acid.
Reduction: Formation of 5-(3-Amino-2-fluorophenyl)-2-hydroxynicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in drug discovery and development as a lead compound for the synthesis of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of advanced materials for electronic and photonic applications.
作用機序
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The cyano and fluorine groups enhance its binding affinity to certain enzymes or receptors. The hydroxyl group on the nicotinic acid moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- 5-(3-Cyano-2-fluorophenyl)-2-ketonicotinic acid
- 5-(3-Amino-2-fluorophenyl)-2-hydroxynicotinic acid
- 5-(3-Cyano-2-fluorophenyl)-2-methoxynicotinic acid
Uniqueness:
- The presence of both a cyano group and a fluorine atom on the phenyl ring distinguishes it from other nicotinic acid derivatives.
- The combination of these functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5-(3-cyano-2-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O3/c14-11-7(5-15)2-1-3-9(11)8-4-10(13(18)19)12(17)16-6-8/h1-4,6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYKCQAOWJFUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CNC(=O)C(=C2)C(=O)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687416 |
Source


|
| Record name | 5-(3-Cyano-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-67-3 |
Source


|
| Record name | 5-(3-Cyano-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



